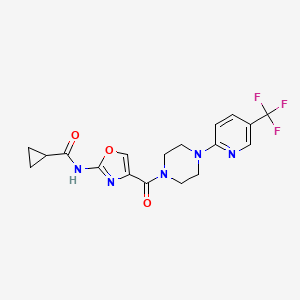

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Description

N-(4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopropanecarboxamide core linked to an oxazole ring and a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. This structure combines multiple pharmacophoric elements:

Properties

IUPAC Name |

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N5O3/c19-18(20,21)12-3-4-14(22-9-12)25-5-7-26(8-6-25)16(28)13-10-29-17(23-13)24-15(27)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKAYYLICTGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase. This selective inhibition disrupts the normal functioning of the bacterial PPTases, thereby affecting the viability and virulence of the bacteria.

Biochemical Pathways

The inhibition of PPTases by the compound affects the post-translational modification of proteins in bacteria. This disruption can attenuate the production of certain metabolites dependent on Sfp-PPTase. The exact biochemical pathways affected may vary depending on the specific bacteria and the presence of other PPTases.

Pharmacokinetics

The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells. The in vitro absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo pharmacokinetic profiles of the compound, have been highlighted.

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth. It has been found to show antibacterial activity against methicillin-resistant Staphylococcus aureus.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.

Biological Activity

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure

The compound features several notable functional groups:

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Pyridine ring : Imparts aromaticity and potential interactions with biological targets.

- Piperazine moiety : Often associated with pharmacological properties, including receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group is known to influence the binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes involved in sterol biosynthesis, particularly CYP51 and CYP5122A1, which are crucial in Leishmania species. This inhibition leads to impaired growth of the parasites .

- Receptor Modulation : It may act as an antagonist or inhibitor at certain receptor sites, impacting neurotransmitter pathways and potentially offering therapeutic benefits in neurological disorders .

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below is a summary of its observed effects:

Case Studies

- Antiparasitic Efficacy : A study demonstrated that derivatives of the compound exhibited selective inhibition against L. donovani promastigotes while sparing mammalian macrophages, indicating a potential therapeutic window for treating leishmaniasis .

- Neurological Applications : Research indicated that related compounds could serve as muscarinic receptor antagonists, providing insights into their utility in treating cognitive deficits associated with diseases like Alzheimer's .

- Cancer Cell Proliferation : Investigations into the compound's analogs revealed significant inhibition of PAK4, a kinase implicated in tumor progression, suggesting a role in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional comparisons with related compounds:

Key Structural and Functional Insights:

Heterocyclic Core Variations :

- Replacement of the oxazole ring with imidazothiazole (ND-11543) or benzoxazine () alters target selectivity and pharmacokinetics. For example, ND-11543’s imidazothiazole contributes to anti-tuberculosis activity , while benzoxazine derivatives may influence neuroinflammatory pathways .

- The cyclopropane carboxamide group is retained in compound 32 () and the main compound, suggesting its role in stabilizing conformational geometry .

Substituent Effects: Trifluoromethyl Groups: Present in all compounds except 7k (), these groups enhance lipophilicity and metabolic stability. Dual trifluoromethylpyridinyl groups () may improve target affinity but reduce solubility .

Synthetic Challenges :

- Lower yields (e.g., 47% for compound 51, ) highlight the difficulty of introducing bulky substituents (e.g., ethylpiperazine) .

- High-purity compounds like ’s compound 32 (100% purity) are critical for reliable preclinical evaluations .

Biological Target Diversity :

- The main compound’s trifluoromethylpyridinyl-piperazine motif is shared with kinase inhibitors (), anti-tuberculosis agents (), and TRP channel modulators (), underscoring its versatility in drug design.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperazine-oxazole-cyclopropane scaffold in this compound?

- Methodology :

- Piperazine ring formation : Use dihaloalkanes with ethylenediamine under basic conditions to form the piperazine core, as described in analogous piperazine syntheses .

- Oxazole coupling : Employ carbodiimide coupling agents (e.g., HBTU) to link the oxazole moiety to the piperazine-carbonyl group, similar to methods in , where THF was used as a solvent and EtN as a base for activation.

- Cyclopropane integration : Utilize cyclopropanecarboxylic acid derivatives (e.g., activated esters) for amide bond formation with the oxazole ring, following protocols like those in for pentanamide analogs.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodology :

- LCMS : Monitor reaction progress and confirm molecular weight (e.g., [M+H]+ peaks as in ).

- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., cyclopropane protons at δ ~1.0–2.0 ppm; piperazine signals at δ ~2.5–3.5 ppm) .

- X-ray crystallography : For unambiguous confirmation, adopt single-crystal X-ray diffraction, as demonstrated for structurally related piperazine-carboxamides in .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to biological activity?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density distributions and HOMO-LUMO gaps to assess reactivity, using the Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate aqueous or lipid environments, critical for predicting membrane permeability.

- Example : Studies in validated DFT for atoms/molecules with open/closed shells, applicable to the trifluoromethyl-pyridine moiety’s electron-withdrawing effects.

Q. What experimental designs address low yields in multi-step syntheses (e.g., cyclopropane-oxazole coupling)?

- Methodology :

- Optimization of coupling conditions : Screen catalysts (e.g., Pd for cross-couplings), solvents (DMF vs. THF), and bases (KCO vs. EtN), as in and .

- Purification strategies : Use normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to isolate intermediates (e.g., 17% yield improvement in via column chromatography).

- Contradiction analysis : Compare yields from similar reactions (e.g., 28% for oxadiazole-thiol derivatives in vs. 51% for sulfonyl-piperazines in ) to identify rate-limiting steps.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target binding?

- Methodology :

- Bioisosteric replacement : Substitute the trifluoromethyl-pyridine group with halogenated or heteroaromatic rings (e.g., pyrimidine in ) to modulate lipophilicity.

- Piperazine modifications : Introduce sulfonyl or carbothioamide groups (as in ) to enhance hydrogen-bonding or metal coordination.

- Cyclopropane ring effects : Evaluate steric constraints using analogs with larger cycloalkanes (e.g., cyclohexane) to probe binding pocket size .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?

- Methodology :

- Enzyme inhibition assays : Use fluorescence polarization or radiometric assays to measure IC values, as applied to piperazine-carboxamides in .

- Cellular permeability : Perform Caco-2 monolayer studies with LCMS quantification, noting the impact of the cyclopropane’s rigidity on passive diffusion.

- Target engagement : Employ surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to hypothesized targets (e.g., kinases or GPCRs).

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in NMR or LCMS data across batches?

- Methodology :

- Batch comparison : Analyze H NMR spectra for consistent splitting patterns (e.g., piperazine CH groups) and LCMS retention times.

- Impurity profiling : Use high-resolution MS to identify byproducts (e.g., dehalogenated intermediates in ).

- Dynamic effects : Consider conformational flexibility (e.g., piperazine ring puckering) causing signal broadening, as noted in for similar carboxamides.

Q. What statistical approaches validate reproducibility in synthetic or biological assays?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst).

- Biological triplicates : Use ≥3 independent experiments with error bars (SEM) for dose-response curves, as in ’s antimicrobial studies.

- Outlier detection : Employ Grubbs’ test to exclude anomalous data points (e.g., unusually high yields due to incomplete purification).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.